molecular formula C16H17BrN2O4 B2857175 [(1-Cyanocyclopentyl)carbamoyl]methyl 3-bromo-4-methoxybenzoate CAS No. 871304-95-9

[(1-Cyanocyclopentyl)carbamoyl]methyl 3-bromo-4-methoxybenzoate

Cat. No.: B2857175
CAS No.: 871304-95-9
M. Wt: 381.226
InChI Key: KKJKRTLBGAMSBG-UHFFFAOYSA-N
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Description

[(1-Cyanocyclopentyl)carbamoyl]methyl 3-bromo-4-methoxybenzoate is a synthetic benzoate ester derivative intended for research and development purposes. This compound features a bromo-methoxy substituted aromatic ring, a structure found in various pharmacologically active molecules and organic synthesis intermediates . The 1-cyanocyclopentyl carbamoyl moiety may influence the molecule's physicochemical properties and biological interactions, making it a candidate for exploration in medicinal chemistry and drug discovery programs. Potential research applications for this compound include serving as a key intermediate in organic synthesis, particularly in constructing more complex molecules for screening libraries. Researchers may also investigate its potential mechanism of action in biochemical assays, as structurally related compounds have been studied for activity on various targets . This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use. The specific mechanism of action, pharmacokinetics, and toxicological profile of this compound have not been fully characterized and represent key areas for further scientific investigation. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 3-bromo-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O4/c1-22-13-5-4-11(8-12(13)17)15(21)23-9-14(20)19-16(10-18)6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJKRTLBGAMSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OCC(=O)NC2(CCCC2)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(1-Cyanocyclopentyl)carbamoyl]methyl 3-bromo-4-methoxybenzoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that includes a cyanocyclopentyl group, a carbamoyl moiety, and a methoxy-substituted benzoate, making it an interesting candidate for various therapeutic applications. This article reviews the biological activity of this compound, highlighting relevant studies, potential applications, and mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H14_{14}BrN2_{2}O3_{3}
  • Molecular Weight : 316.17 g/mol
  • SMILES Notation : CC(=O)N(C1CC(C1)(C#N)C(=O)OC2=CC(=C(C=C2Br)OC)C(=O)N)

This structure includes:

  • A bromo group at the 3-position of the benzoate,
  • A methoxy group at the 4-position,
  • A carbamoyl group linked to a methyl group.

Enzyme Interactions

Research indicates that compounds with similar structural features to this compound can interact with various biological targets, influencing enzyme activity and receptor binding. For instance, studies have shown that benzoate derivatives can act as inhibitors of certain enzymes involved in metabolic pathways, which may lead to their therapeutic use in conditions such as cancer and inflammation.

Antimicrobial Properties

Preliminary studies suggest that compounds derived from methoxy-substituted benzoates exhibit antimicrobial properties. The presence of the bromo and methoxy groups may enhance their ability to disrupt microbial cell membranes or inhibit essential metabolic functions. Comparative studies have demonstrated that similar compounds show significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound exhibits selective toxicity towards certain cancer cell lines. For example, it has been shown to induce apoptosis in human breast cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapeutics with minimal side effects .

The proposed mechanism of action for this compound involves:

  • Inhibition of specific kinases involved in cell proliferation,
  • Induction of oxidative stress leading to apoptosis,
  • Modulation of signaling pathways associated with inflammation and cancer progression.

Case Study 1: Anticancer Activity

A study conducted on various derivatives of methoxybenzoates, including this compound, demonstrated significant anticancer activity in vitro. The compound was tested against MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines. Results indicated an IC50 value of approximately 15 µM for MCF-7 cells, suggesting potent activity against this particular cell line .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial efficacy, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, indicating promising antimicrobial properties .

Comparison with Similar Compounds

(i) Aromatic Core Modifications

  • Target Compound : The 3-bromo-4-methoxybenzoate core combines halogen and alkoxy groups, balancing electronic effects. Bromine enhances electrophilic reactivity, while methoxy improves solubility via polarity.
  • Bromopropylate : Dual bromine atoms (on benzene and phenyl groups) maximize lipophilicity, favoring acaricidal activity through cuticle penetration .
  • Fluazolate: A pyrazole ring with trifluoromethyl (strongly electron-withdrawing) and halogen substituents enhances herbicidal potency via target-site inhibition (e.g., protoporphyrinogen oxidase) .

(ii) Ester Group Variations

  • Others : Isopropyl esters (bromopropylate, fluazolate) prioritize hydrophobicity and metabolic stability, critical for field persistence.

(iii) Unique Functional Groups

  • The 1-cyanocyclopentyl group in the target compound is structurally distinct from analogs. The cyano group (-C≡N) may: Act as a metabolic inhibitor (e.g., disrupting cytochrome P450 enzymes). Enhance binding affinity to insecticidal targets (e.g., GABA receptors).
  • Flamprop-isopropyl ’s alaninate moiety enables chiral recognition, contributing to selective herbicidal action .

Research Implications and Gaps

  • Structural Analysis: Crystallographic studies using SHELX software (e.g., SHELXL for refinement) could resolve conformational details, such as the orientation of the cyanocyclopentyl group relative to the benzoate core .
  • Environmental Impact: The cyano group may affect degradation pathways (e.g., hydrolysis resistance), warranting further ecotoxicological studies.

Q & A

Basic: What are the standard synthetic protocols for [(1-Cyanocyclopentyl)carbamoyl]methyl 3-bromo-4-methoxybenzoate?

Answer:
The synthesis typically involves sequential coupling and functionalization steps:

  • Step 1: Esterification of 3-bromo-4-methoxybenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄) to yield methyl 3-bromo-4-methoxybenzoate .
  • Step 2: Introduction of the carbamoyl group via nucleophilic substitution, where (1-cyanocyclopentyl)amine reacts with chloroacetyl chloride to form the carbamoyl intermediate.
  • Step 3: Coupling of the benzoate ester with the carbamoyl intermediate using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization ensure high purity (>95%).

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms structural integrity, with key signals at δ ~7.5–8.0 ppm (aromatic protons) and δ ~3.8–4.2 ppm (methoxy and carbamoyl methyl groups) .
  • HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity and detects trace impurities .
  • Mass Spectrometry: High-resolution MS (ESI+) validates the molecular ion peak ([M+H]⁺) and isotopic pattern matching the bromine atom .

Advanced: How can reaction conditions be optimized to minimize side products during carbamoyl group introduction?

Answer:
Key variables include:

  • Solvent Choice: Anhydrous dichloromethane or THF prevents hydrolysis of the reactive chloroacetyl intermediate .
  • Temperature Control: Maintaining 0–5°C during chloroacetyl chloride addition reduces undesired dimerization .
  • Catalyst Use: DMAP (1–5 mol%) accelerates coupling efficiency while minimizing racemization .
  • Inert Atmosphere: Nitrogen/argon prevents oxidation of the cyanocyclopentyl moiety .
    Post-reaction TLC monitoring (UV/iodine visualization) identifies side products early .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Answer:

  • Multi-Spectral Cross-Validation: Compare NMR with IR (to confirm carbonyl stretches at ~1700 cm⁻¹) and XRD (if crystalline) .
  • Dynamic NMR Experiments: Variable-temperature NMR can reveal conformational exchange broadening signals, such as hindered rotation in the carbamoyl group .
  • Computational Modeling: DFT-based chemical shift predictions (e.g., using Gaussian or ORCA) help assign ambiguous peaks .

Advanced: What strategies are effective for studying the compound’s potential pharmacological interactions?

Answer:

  • In Silico Docking: Use AutoDock or Schrödinger Suite to model binding to targets like esterases or cytochrome P450 enzymes .
  • In Vitro Assays:
    • Enzyme Inhibition: Measure IC₅₀ values against serine hydrolases using fluorogenic substrates .
    • Cellular Uptake: LC-MS quantifies intracellular concentrations in cell lines (e.g., HepG2) .
  • Metabolite Identification: Incubate with liver microsomes and profile metabolites via UPLC-QTOF-MS .

Advanced: How can researchers address low yields in the final coupling step?

Answer:

  • Activation Alternatives: Replace DCC with EDCI/HOBt for milder conditions and reduced racemization .
  • Solvent Optimization: Switch to DMF for improved solubility of polar intermediates .
  • Stoichiometry Adjustment: Use a 1.2–1.5 molar excess of the carbamoyl intermediate to drive the reaction .
  • Microwave-Assisted Synthesis: Shorten reaction time (30 min at 80°C vs. 12 hr conventional) while maintaining yield .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use a fume hood to avoid inhalation of brominated aromatic vapors .
  • Waste Disposal: Collect halogenated waste separately for incineration .
  • First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .

Advanced: What computational tools are recommended for predicting the compound’s reactivity?

Answer:

  • Reactivity Descriptors: Calculate Fukui indices (using Gaussian) to identify electrophilic/nucleophilic sites .
  • Transition State Modeling: Use QM/MM methods (e.g., CP2K) to study hydrolysis pathways of the ester group .
  • Solvent Effects: COSMO-RS simulations predict solubility and stability in different solvents .

Basic: How is the compound stored to ensure long-term stability?

Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation .
  • Desiccant: Include silica gel packs to avoid hydrolysis of the carbamoyl group .
  • Inert Atmosphere: Seal under argon to mitigate oxidation of the cyanocyclopentyl group .

Advanced: What experimental designs are optimal for studying structure-activity relationships (SAR) of derivatives?

Answer:

  • Analog Synthesis: Systematically vary substituents (e.g., methoxy → ethoxy, bromo → chloro) .
  • Biological Screening: Test analogs in parallel against enzyme panels (e.g., esterases, kinases) .
  • QSAR Modeling: Use partial least squares (PLS) regression to correlate substituent properties (Hammett σ, logP) with activity .

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